![molecular formula C12H14ClN3O3S B2821448 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine CAS No. 680216-16-4](/img/structure/B2821448.png)
5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine
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Description
5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine, commonly referred to as TBMO, is a heterocyclic compound derived from the cyclization of a tert-butylsulphonylmethyl-oxadiazole. It is a novel compound that has been the subject of much scientific research in recent years. TBMO has a wide range of applications in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Drug Discovery
1,2,4-Oxadiazole derivatives have been used extensively in drug discovery . They have unique bioisosteric properties, making them a perfect framework for novel drug development . The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years .
Enzyme Inhibitors
These compounds have been used in the design of enzyme inhibitors . They have been incorporated into drugs due to their ability to interact with various enzymes in the body .
Antibacterial Agents
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects . For example, compounds 5u and 5v exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Antifungal Agents
These compounds have also been used as antifungal agents . They have shown moderate anti-fungal activity against Rhizoctonia solani .
Nematocidal Activity
1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita . This suggests potential use in controlling nematode infections in crops .
Agricultural Pesticides
Due to their broad spectrum of biological activities, 1,2,4-oxadiazole derivatives have been used in the development of efficient and low-risk chemical pesticides .
properties
IUPAC Name |
3-(tert-butylsulfonylmethyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-12(2,3)20(17,18)7-10-15-11(19-16-10)8-4-5-9(13)14-6-8/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNRDOGNKGSOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC1=NOC(=N1)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine |
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